molecular formula C15H14N2OS3 B6477598 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea CAS No. 2640818-49-9

3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea

Cat. No.: B6477598
CAS No.: 2640818-49-9
M. Wt: 334.5 g/mol
InChI Key: FTDCDNUFZLWMNP-UHFFFAOYSA-N
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Description

3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea is a heterocyclic compound that features thiophene rings. Thiophene is a five-membered aromatic ring containing sulfur, known for its high resonance energy, electrophilic reactivity, and high π-electron density

Preparation Methods

The synthesis of 3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea typically involves the reaction of 2,2’-bithiophene with ethylamine and thiophene-2-carbonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate its incorporation into organic electronic devices, enhancing their performance by improving charge mobility and stability .

Comparison with Similar Compounds

Similar compounds include:

3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea stands out due to its unique combination of thiophene rings and urea group, which enhances its versatility and applicability in various fields.

Properties

IUPAC Name

1-thiophen-2-yl-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS3/c18-15(17-14-4-2-10-20-14)16-8-7-11-5-6-13(21-11)12-3-1-9-19-12/h1-6,9-10H,7-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDCDNUFZLWMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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